molecular formula C8H17ClN2O B2558373 3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride CAS No. 2378506-77-3

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride

Cat. No.: B2558373
CAS No.: 2378506-77-3
M. Wt: 192.69
InChI Key: MDMCXDSBKQWVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant effects. The hydrochloride form is often used to enhance the stability and solubility of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain the hydrochloride form .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of a Raney nickel catalyst for hydrogenation reduction is common, with conditions such as hydrogen pressure of 0.3-1.5 MPa and temperatures of 25-80°C .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation techniques, often with catalysts like Raney nickel.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a catalyst such as Raney nickel.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of dopamine, norepinephrine, and serotonin, leading to stimulant effects. The compound targets monoamine transporters, inhibiting their reuptake and increasing the concentration of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to act on multiple neurotransmitter systems simultaneously makes it a compound of interest in neuropharmacological research.

Properties

IUPAC Name

3-(methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-9-5-4-8(11)10-6-2-3-7-10;/h9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMCXDSBKQWVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(=O)N1CCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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